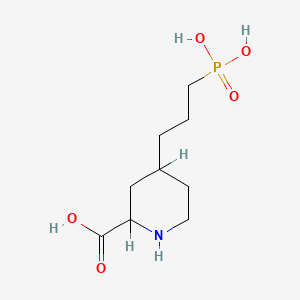

4-(3-Phosphonopropyl)piperidine-2-carboxylic acid

Description

Systematic Nomenclature and Stereochemical Configuration

The compound 4-(3-Phosphonopropyl)piperidine-2-carboxylic acid is systematically named (2R,4S)-4-(3-phosphonopropyl)piperidine-2-carboxylic acid according to IUPAC guidelines. Its CAS registry numbers include 118183-22-5 and 113190-92-4 , with the latter frequently referenced in pharmacological studies. The molecular formula is C₉H₁₈NO₅P , corresponding to a molecular weight of 251.22 g/mol .

The stereochemical configuration at positions 2 and 4 of the piperidine ring is critical. The 2R and 4S designations indicate the absolute configuration of the chiral centers, which are defined by the Cahn-Ingold-Prelog priority rules. The carboxylic acid group at position 2 and the phosphonopropyl side chain at position 4 adopt specific spatial orientations that influence the compound’s biological activity, particularly in NMDA receptor interactions.

| Property | Value |

|---|---|

| IUPAC Name | (2R,4S)-4-(3-Phosphonopropyl)piperidine-2-carboxylic acid |

| CAS Numbers | 118183-22-5, 113190-92-4 |

| Molecular Formula | C₉H₁₈NO₅P |

| Molecular Weight | 251.22 g/mol |

| Defined Stereocenters | 2 (2R, 4S) |

Molecular Geometry and Conformational Analysis

The piperidine ring adopts a chair conformation , a common geometry for six-membered saturated heterocycles. Substituents at positions 2 and 4 influence the ring’s conformational equilibrium. The carboxylic acid group at position 2 and the phosphonopropyl chain at position 4 preferentially occupy equatorial positions to minimize steric hindrance and 1,3-diaxial interactions.

The phosphonopropyl moiety (-CH₂-CH₂-CH₂-PO₃H₂) introduces flexibility due to its three-carbon spacer, allowing the phosphonic acid group to adopt multiple orientations. Computational docking studies suggest that this flexibility enables the compound to interact with target proteins, such as NMDA receptors, through both hydrogen bonding (via the phosphonate and carboxylate groups) and hydrophobic interactions (via the piperidine ring). Key bond lengths and angles include:

- P=O bond : ~148 pm (consistent with phosphonic acid derivatives).

- C-O bonds in carboxylic acid : ~127 pm (typical for carboxyl groups).

Crystallographic Data and Solid-State Packing Arrangements

While detailed crystallographic data for this specific compound remain limited, X-ray diffraction analyses of structurally related phosphonoproplypiperidine derivatives reveal monoclinic or orthorhombic packing arrangements . The solid-state structure is stabilized by:

- Intramolecular hydrogen bonds between the phosphonate oxygen and the piperidine nitrogen.

- Intermolecular interactions involving the carboxylic acid and phosphonic acid groups, forming extended networks.

Notably, the chair conformation of the piperidine ring is preserved in the solid state, as observed in analogous compounds. The phosphonopropyl chain adopts a gauche conformation , minimizing steric clashes between the phosphonate group and the piperidine ring.

Comparative Analysis of Tautomeric Forms

The compound exists predominantly in its phosphonic acid form (HP(O)(OH)₂) rather than the hypothetical phosphinous acid tautomer (P(OH)₃). This preference arises from the thermodynamic stability conferred by the P=O double bond and resonance stabilization of the phosphonate group.

A comparison with simpler phosphonic acids, such as phosphorous acid (H₃PO₃), highlights the role of substituents in tautomeric equilibrium. Electron-withdrawing groups (e.g., the piperidine-carboxylic acid framework) further stabilize the phosphonic acid form by delocalizing negative charge across the molecule. The absence of observable enol tautomers (common in carbonyl compounds) underscores the stability of the carboxylic acid group in its protonated state under physiological conditions.

| Tautomer | Stability | Key Features |

|---|---|---|

| Phosphonic Acid (HP(O)(OH)₂) | Dominant form | Resonance-stabilized P=O bond |

| Phosphinous Acid (P(OH)₃) | Negligible population | Higher energy due to lack of resonance |

Properties

IUPAC Name |

4-(3-phosphonopropyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18NO5P/c11-9(12)8-6-7(3-4-10-8)2-1-5-16(13,14)15/h7-8,10H,1-6H2,(H,11,12)(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABIFUJNCKIMWRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1CCCP(=O)(O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50922622 | |

| Record name | 4-(3-Phosphonopropyl)piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118183-22-5 | |

| Record name | LY 257883 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118183225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Phosphonopropyl)piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Hydrogenation of Pyridinecarboxylic Acids

Comparative Analysis of Hydrogenation Methods

The Pd/C method offers superior safety, reduced energy consumption, and simpler post-processing, making it industrially favorable.

Amine Protection and Functionalization

tert-Butoxycarbonyl (BOC) Protection

Protection of the piperidine nitrogen is critical for subsequent functionalization steps. The synthesis of N-BOC-piperidine-4-carboxylic acid, as described in ChemicalBook, provides a model for this process:

BOC Protection Protocol

- Reaction Setup : 4-Piperidinecarboxylic acid (700 g, 5.42 mol) is dissolved in 1N NaOH (6.5 L) and tert-butanol (6.5 L) at 0 °C.

- BOC Activation : Di-tert-butyl dicarbonate (1,295.8 g, 5.94 mol) is added dropwise over 30 minutes. The mixture is stirred overnight at room temperature.

- Isolation : The solution is concentrated to half-volume, acidified with 10% HCl, and filtered to isolate N-BOC-piperidine-4-carboxylic acid in 100% yield (m.p. 144–146 °C).

This method avoids racemization and ensures high purity, essential for downstream reactions.

Industrial-Scale Optimization

Case Study: 4-Piperidinecarboxylic Acid Production

The patent CN102174011A reports a scalable process for 4-piperidinecarboxylic acid (Example 2):

- Scale : 20 kg of 4-pyridinecarboxylic acid.

- Yield : 96.78% after crystallization from methanol.

- Purity : >98% by HPLC, melting point >300 °C.

Critical Process Parameters

| Parameter | Optimal Range |

|---|---|

| Catalyst (Pd/C) | 0.01–0.05 wt% |

| Hydrogen Pressure | 4–5 MPa |

| Temperature | 90–100 °C |

| Reaction Time | 3–4 hours |

Chemical Reactions Analysis

Types of Reactions

LY 257883 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The phosphonopropyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

LY 257883 has several scientific research applications, including:

Neuroscience Research: As an NMDA receptor antagonist, it is used to study the role of NMDA receptors in synaptic plasticity, learning, and memory

Pharmacological Studies: It is employed in pharmacological research to investigate the effects of NMDA receptor inhibition on various physiological and pathological processes

Drug Development: LY 257883 serves as a lead compound in the development of new therapeutic agents targeting NMDA receptors

Mechanism of Action

LY 257883 exerts its effects by competitively binding to the NMDA receptor, thereby inhibiting the action of glutamate, the primary excitatory neurotransmitter in the central nervous system. This inhibition prevents the influx of calcium ions through the receptor channel, which is crucial for synaptic plasticity and memory formation . The molecular targets involved include the NR2A subunit of the NMDA receptor .

Comparison with Similar Compounds

Structural and Pharmacological Profiles

The following table summarizes key NMDA receptor antagonists structurally or functionally related to PPPA:

Table 1: Structural Comparison of NMDA Receptor Antagonists

Table 2: Pharmacological Profiles

Key Comparisons

Structural Differences PPPA vs. CPP: PPPA’s piperidine ring (6-membered, one nitrogen) versus CPP’s piperazine (6-membered, two nitrogens) alters receptor binding. The piperazine in CPP increases polarity, reducing blood-brain barrier penetration compared to PPPA . PPPA vs. CGS 19755: The phosphonopropyl chain in PPPA extends deeper into the NR2A binding pocket than the phosphonomethyl group in CGS 19755, enhancing PPPA’s subunit selectivity .

Receptor Selectivity

- PPPA exhibits 5.5-fold higher affinity for NR2A over NR2B subunits, whereas Ro25-6981 shows >290-fold selectivity for NR2B .

- CPP lacks subunit specificity, antagonizing all NMDA receptor subtypes, making it less targeted for therapeutic use .

Potency and Mechanism PPPA’s competitive mechanism allows reversible binding, unlike non-competitive blockers (e.g., memantine), which require channel activation . D-AP5, a non-selective antagonist, has lower potency (IC₅₀ ~10–20 µM) compared to PPPA (IC₅₀ ~100 nM) due to its shorter phosphonate chain .

Therapeutic Implications

Biological Activity

4-(3-Phosphonopropyl)piperidine-2-carboxylic acid, also known as PPPA, is a compound that has garnered attention in pharmacological research due to its role as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor is pivotal in various neurological processes, making PPPA a candidate for therapeutic applications in conditions such as neurodegenerative diseases and epilepsy.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₈N₂O₅P

- Molecular Weight : 238.21 g/mol

- CAS Number : 118183-22-5

The presence of a phosphonate group in PPPA enhances its biological activity compared to other similar compounds, allowing for increased interaction with NMDA receptors.

PPPA acts primarily as an antagonist at NMDA receptors, which are crucial for synaptic plasticity and memory function. The NMDA receptor's activation requires both glutamate and glycine, and antagonists like PPPA can modulate this activity, potentially leading to neuroprotective effects.

NMDA Receptor Antagonism

Research indicates that PPPA effectively displaces [^3H]CPP binding at NMDA receptors, demonstrating its potency as an antagonist. In studies, it showed an IC₅₀ value of 120 nM, indicating significant binding affinity. Furthermore, it protected against NMDA-induced lethality in murine models, with a minimum effective dose (MED) of 40 mg/kg administered intraperitoneally .

Comparative Efficacy

The efficacy of PPPA can be compared with other known NMDA antagonists:

| Compound | IC₅₀ (nM) | MED (mg/kg) |

|---|---|---|

| PPPA (this compound) | 120 | 40 |

| Cis-4-(phosphonomethyl)piperidine-2-carboxylic acid | 95 | 10 |

These results suggest that while PPPA is effective, other compounds may exhibit even greater potency in specific assays .

Case Studies

- Neuroprotective Effects : In a study evaluating various NMDA antagonists, PPPA demonstrated significant neuroprotective effects during cerebral ischemia in animal models. The administration of PPPA prior to ischemic events resulted in reduced neuronal damage and improved survival rates .

- Effects on Synaptic Transmission : Another investigation focused on the effects of PPPA on excitatory postsynaptic currents (EPSCs). The compound altered the current-voltage profiles of EPSCs in neuron types expressing GluN2A/2B subunits, indicating its role in modulating synaptic transmission dynamics .

Q & A

Q. What are the recommended methods for synthesizing 4-(3-Phosphonopropyl)piperidine-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling phosphonopropyl groups to a piperidine-carboxylic acid backbone. Key steps include:

- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during phosphorylation .

- Phosphorylation : Employ phosphonic acid derivatives (e.g., phosphonyl chlorides) under inert conditions.

- Optimization : Apply Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, a Central Composite Design (CCD) can reduce experimental runs while identifying critical factors .

- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization.

Table 1 : Example DoE Factors for Synthesis Optimization

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Reaction Temperature | 60–100°C | 80°C |

| Solvent (Polarity) | THF/DMF/DMSO | DMF |

| Catalyst Loading | 5–15 mol% | 10 mol% |

Q. How can researchers characterize the structural and chemical purity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : ¹H/³¹P NMR to confirm phosphonate group integration and piperidine ring conformation. For example, a ³¹P NMR peak near 25–30 ppm indicates phosphonate linkage .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺).

- HPLC : Reverse-phase C18 columns (gradient: 0.1% TFA in H₂O/MeCN) to assess purity (>95% area under the curve).

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Stability depends on pH, temperature, and hygroscopicity:

- pH Sensitivity : Store in neutral buffers (pH 6–8) to prevent hydrolysis of the phosphonate group.

- Temperature : Long-term storage at –20°C in desiccated environments to avoid thermal degradation.

- Hygroscopicity : Use vacuum-sealed containers with desiccants (e.g., silica gel).

- Monitoring : Periodic HPLC analysis to detect degradation products.

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms involved in synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and molecular dynamics simulations can:

- Map reaction pathways for phosphorylation and ring closure.

- Identify transition states and energy barriers using software like Gaussian or ORCA .

- Validate experimental kinetics (e.g., activation energy discrepancies <5 kcal/mol).

Q. How should researchers address contradictions between experimental data and computational predictions?

- Methodological Answer : Cross-validate using:

- Experimental Replication : Repeat reactions under controlled conditions to rule out outliers.

- Sensitivity Analysis : Adjust computational parameters (e.g., solvation models, basis sets) to align with empirical data.

- Multi-method Verification : Compare DFT results with ab initio methods (e.g., MP2) .

- Data Integration : Use cheminformatics tools (e.g., KNIME) to reconcile datasets .

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives of this compound?

- Methodological Answer :

- Derivative Synthesis : Modify substituents (e.g., alkyl chains, aromatic groups) while retaining the phosphonate core .

- Biological Assays : Test derivatives in receptor-binding assays (e.g., radioligand displacement for glutamate receptors).

- QSAR Modeling : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with activity.

Table 2 : Example SAR Data for Derivatives

| Derivative | LogP | IC₅₀ (nM) | Target Receptor |

|---|---|---|---|

| Parent Compound | 1.2 | 150 | NMDA Receptor |

| Methyl-Substituted | 1.5 | 90 | NMDA Receptor |

| Phenyl-Substituted | 2.1 | 220 | Metabotropic Glutamate |

Q. What green chemistry approaches can be applied to improve the sustainability of synthesizing this compound?

- Methodological Answer :

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .

- Catalysis : Use immobilized enzymes or recyclable metal catalysts (e.g., Pd/C).

- Waste Reduction : Employ flow chemistry to minimize solvent use and enhance yield.

Q. How can researchers develop robust analytical methods for quantifying this compound in complex matrices?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode sorbents to isolate the compound from biological fluids.

- LC-MS/MS : Use a triple quadrupole MS in multiple reaction monitoring (MRM) mode for high sensitivity.

- Validation : Follow ICH guidelines for linearity (R² >0.99), precision (%RSD <5%), and recovery (85–115%) .

Q. What methodologies are suitable for studying its interactions with biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS).

- Molecular Docking : Use AutoDock Vina to predict binding poses and validate with mutagenesis studies.

Q. How can machine learning enhance the design of novel analogs with improved properties?

- Methodological Answer :

- Dataset Curation : Compile structural and activity data from public repositories (e.g., ChEMBL).

- Model Training : Train neural networks on descriptors like Morgan fingerprints and molecular weight.

- Generative Chemistry : Use tools like REINVENT to propose synthetically accessible analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.